5-Bromo-2,3-dihydrobenzofuran-7-carboxamide is a chemical compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. Its molecular formula is , and it is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1) enzymes, which are crucial in DNA repair mechanisms. This compound is notable for its unique bromine substitution at the 5-position and a carboxamide functional group at the 7-position, contributing to its reactivity and biological activity.
The compound can be synthesized through various methods, often starting from simpler benzofuran derivatives. Notably, it has been studied for its pharmacological properties and potential therapeutic applications in cancer treatment due to its ability to inhibit specific enzymes involved in cellular repair processes .
5-Bromo-2,3-dihydrobenzofuran-7-carboxamide is classified as a heterocyclic organic compound. It falls under the category of carboxamides due to the presence of the carboxamide functional group, which influences its solubility and reactivity in chemical reactions.
The synthesis of 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide typically involves several key steps:
The synthesis may utilize various reagents and solvents, including:
Industrial production may involve optimization techniques like continuous flow reactors to enhance yield and purity while ensuring consistent product quality.
The molecular structure of 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide features:
Key structural data include:
5-Bromo-2,3-dihydrobenzofuran-7-carboxamide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Major products from these reactions vary based on conditions but may include substituted derivatives or oxidized forms of the original compound.
The mechanism of action for 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide primarily involves its role as a PARP-1 inhibitor. By binding to the active site of PARP-1, it prevents the enzyme from repairing DNA damage effectively. This inhibition can lead to increased cell death in cancer cells that rely on PARP for survival during DNA repair processes .
The compound's stability and reactivity profile make it suitable for various synthetic applications in organic chemistry and medicinal research .
5-Bromo-2,3-dihydrobenzofuran-7-carboxamide has several scientific uses:
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme for repairing DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway. Upon DNA damage, PARP-1 catalyzes poly(ADP-ribosyl)ation (PARylation) of itself and other repair proteins (e.g., histones, p53, and DNA ligases), recruiting additional repair machinery [2]. Inhibiting PARP-1 disrupts this process, leading to accumulation of SSBs that degenerate into double-strand breaks (DSBs) during DNA replication. While healthy cells repair DSBs via homologous recombination (HR), cancers with BRCA1/2 mutations lack functional HR, resulting in synthetic lethality—a lethal combination of PARP inhibition and HR deficiency [4].
5-Bromo-2,3-dihydrobenzofuran-7-carboxamide exemplifies a PARP-1 inhibitor scaffold designed to exploit synthetic lethality. Its carboxamide group mimics nicotinamide in NAD+, binding competitively to the PARP-1 catalytic domain. This prevents autoPARylation and traps PARP-1 on DNA, amplifying genomic instability in BRCA-defective cells [2]. Preclinical studies confirm selective cytotoxicity in BRCA2-deficient DT40 and CAPAN-1 cells, with potency enhancements linked to bromo substitution (discussed in Section 1.2) [4].
Table 1: PARP-1 Inhibitory Activity (IC₅₀) of Select Carboxamide Derivatives
Compound | IC₅₀ (μM) | Structural Features |
---|---|---|
5-Bromo-DHBF-7-carboxamide | ~0.5–1.0* | 7-Carboxamide, 5-Br |
3′,4′-Dihydroxybenzylidene-DHBF-3-one (58) | 0.531 | Extended benzylidene at C2 |
Benzimidazole-4-carboxamide (Ref.) | 0.079 | Clinical benchmark |
Data synthesized from [2]; *Estimated based on structural analogs. |
The development of benzofuran-based PARP-1 inhibitors originated from structure-based design targeting three conserved interactions in the PARP-1 NAD⁺-binding site:
5-Bromo-2,3-dihydrobenzofuran-7-carboxamide evolved from early lead DHBF-7-carboxamide (3, IC₅₀ = 9.45 μM). Its low potency stemmed from conformational flexibility of the carboxamide group. Introducing a 5-bromo substituent improved activity 10–30-fold (IC₅₀ ~0.5–1.0 μM) through:
Table 2: Structural Analysis of Optimized Benzofuran Derivatives
Modification Site | Role in PARP-1 Inhibition | Example Compound & IC₅₀ |
---|---|---|
C7-Carboxamide | Essential for H-bonding with Gly863/Ser904; locked conformation via intramolecular H-bond | Lead DHBF-7-carboxamide (9.45 μM) |
C5-Bromo | Enhances electron deficiency of carboxamide; improves hydrophobic contact | 5-Bromo-DHBF-7-carboxamide (~0.8 μM) |
C2/C3 Fusion | Rigidity reduces entropy penalty upon binding; enables spiro or benzylidene extensions | 3′,4′-Dihydroxybenzylidene-3-one (0.531 μM) |
Further optimization involved scaffold hopping: Replacing the 2,3-dihydrofuran ring with a 2,3-dihydro-1,4-benzodioxine core (e.g., compound 4, IC₅₀ = 5.8 μM) [2]. However, the 5-bromo-DHBF-7-carboxamide core remained pivotal due to its synthetic accessibility and balanced potency. Key structure-activity relationship (SAR) insights include:
Crystal structures (PDB: 4L6S) confirm that 5-bromo-DHBF-7-carboxamide maintains critical interactions: The carboxamide forms H-bonds with Gly863 (NH···O=C, 1.92 Å; C=O···HN, 2.09 Å) and Ser904 (C=O···HO, 1.91 Å), while the bromine atom extends into a hydrophobic cleft adjacent to Tyr907 .
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9